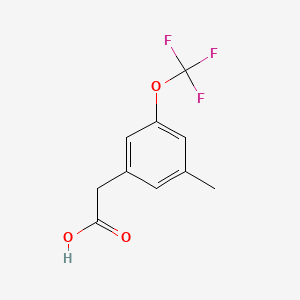

3-Methyl-5-(trifluoromethoxy)phenylacetic acid

Beschreibung

BenchChem offers high-quality 3-Methyl-5-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[3-methyl-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-2-7(5-9(14)15)4-8(3-6)16-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEJCMLHVUBOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetic acid: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties, metabolic stability, and ability to modulate lipophilicity.[1][2][3] This guide provides a comprehensive technical overview of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a compound that embodies the potential of this privileged structural motif. Phenylacetic acid derivatives themselves are fundamental building blocks for a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The introduction of a methyl and a trifluoromethoxy group onto the phenyl ring is anticipated to significantly influence its biological activity and metabolic profile.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the core physicochemical properties of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, propose a detailed synthetic pathway based on established chemical transformations, and explore its potential biological significance and applications, all grounded in authoritative scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key computed and experimental data for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.

| Property | Value | Source |

| IUPAC Name | 2-(3-Methyl-5-(trifluoromethoxy)phenyl)acetic acid | N/A |

| CAS Number | 1000339-57-0 | [6] |

| Molecular Formula | C10H9F3O3 | N/A |

| Molecular Weight | 248.17 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF (predicted) | N/A |

| pKa | ~4.0-4.5 (predicted for the carboxylic acid) | N/A |

Proposed Synthetic Pathway

Figure 1: Proposed multi-step synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.

Experimental Protocols

The following are detailed, step-by-step methodologies for each stage of the proposed synthesis. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Trifluoromethoxylation of 3-Methyl-5-nitrophenol

This step utilizes a modern and mild method for the conversion of phenols to aryl trifluoromethyl ethers via a xanthate intermediate.[7][8][9]

-

Materials: 3-Methyl-5-nitrophenol, imidazolium methylthiocarbonothioyl salt, a suitable base (e.g., DBU or K2CO3), XtalFluor-E, trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI), and an appropriate solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of 3-methyl-5-nitrophenol in acetonitrile, add the imidazolium methylthiocarbonothioyl salt and the base.

-

Stir the reaction mixture at room temperature until the formation of the intermediate xanthate is complete, as monitored by TLC or LC-MS.

-

In a separate flask, prepare a solution of XtalFluor-E and TCCA or NFSI in acetonitrile.

-

Slowly add the solution from step 3 to the reaction mixture from step 2 at a controlled temperature (typically 0 °C to room temperature).

-

Allow the reaction to proceed until the conversion to 3-methyl-5-nitro-1-(trifluoromethoxy)benzene is complete.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

-

Materials: 3-Methyl-5-nitro-1-(trifluoromethoxy)benzene, a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid), and a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation, or concentrated HCl for SnCl2 reduction).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 3-methyl-5-nitro-1-(trifluoromethoxy)benzene in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-methyl-5-(trifluoromethoxy)aniline.

-

Step 3: Sandmeyer Reaction to Form the Nitrile

The Sandmeyer reaction is a classic method for converting an aniline to a nitrile via a diazonium salt intermediate.

-

Materials: 3-Methyl-5-(trifluoromethoxy)aniline, sodium nitrite, hydrochloric acid, and copper(I) cyanide.

-

Procedure:

-

Dissolve 3-methyl-5-(trifluoromethoxy)aniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 15-30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in water and heat it to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution.

-

Stir the reaction mixture at an elevated temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield crude 3-methyl-5-(trifluoromethoxy)benzonitrile, which can be purified by chromatography or distillation.

-

Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step involves the hydrolysis of the benzonitrile to the corresponding phenylacetic acid.

-

Materials: 3-Methyl-5-(trifluoromethoxy)benzonitrile, aqueous sulfuric acid (typically 50-70%), and heat.

-

Procedure:

-

Combine 3-methyl-5-(trifluoromethoxy)benzonitrile with aqueous sulfuric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes or water) to obtain pure 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.

-

Spectroscopic Analysis (Predicted)

-

1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.3-2.5 ppm, a singlet for the methylene protons of the acetic acid moiety around δ 3.6-3.8 ppm, and distinct signals for the aromatic protons in the region of δ 7.0-7.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D2O.

-

13C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methylene carbon, the aromatic carbons, the trifluoromethoxy carbon (as a quartet due to C-F coupling), and the carbonyl carbon of the carboxylic acid.

-

19F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm-1, a strong C=O stretching absorption around 1700-1725 cm-1, and characteristic C-F stretching bands in the region of 1000-1300 cm-1.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the carboxylic acid group.

Biological Significance and Potential Applications

The trifluoromethoxy group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[10][11] These characteristics can lead to improved oral bioavailability, better penetration of biological membranes, and enhanced binding affinity to target proteins.

Figure 2: The influence of the trifluoromethoxy group on the potential biological profile of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.

Given that the phenylacetic acid scaffold is present in numerous NSAIDs, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid represents a promising candidate for the development of novel anti-inflammatory agents with potentially improved efficacy and a more favorable pharmacokinetic profile. The trifluoromethoxy group may also impart other biological activities, and this compound could serve as a valuable building block for the synthesis of more complex drug candidates targeting a range of therapeutic areas, including oncology and infectious diseases.[11]

Conclusion

3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a molecule of significant interest for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route based on established chemical principles, and a discussion of its potential biological significance. The unique combination of the phenylacetic acid core with the trifluoromethoxy group makes it a compelling target for further investigation and a valuable tool for the development of next-generation therapeutics.

References

-

Lima, L. M., & Barreiro, E. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[3]

-

Darabi, H. R., et al. (Year). The Willgerodt–Kindler Reaction. Thieme E-Books.[12]

-

MilliporeSigma. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. MilliporeSigma.[1]

-

Soloshonok, V. A., & Kirsch, P. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.[2]

-

Lima, L. M., & Barreiro, E. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.[3]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.[11]

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry.[7][9]

-

Hartwig, J. F., et al. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group.[8]

-

Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. ]">www.rhodium.ws*.

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org.[9]

-

Nishikata, T., et al. (2025). Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews.[13]

-

Hu, J., et al. (Year). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters.[14]

-

Carmack, M., & Spielman, M. A. (1947). Thiocarbonyls. III. The Willgerodt Reaction with Thioacetophenone. Journal of the American Chemical Society.[15]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. SynArchive.[16]

-

Carmack, M., & DeTar, D. F. (Year). The Willgerodt and Kindler Reactions. III. Studies Relating to the Reaction Mechanism. Sciencemadness.org.

-

Benchchem. (n.d.). Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid. Benchchem.[17]

-

Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.[18]

-

Schlosser, M. (Year). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.[19]

-

Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.[4]

-

Hartwig, J. F., et al. (Year). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.[20]

-

Huateng Pharma. (n.d.). 3-METHYL-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID. Huateng Pharma.[6]

-

Google Patents. (n.d.). The preparation of 3-hydroxyphenylacetic acid. Google Patents.[21]

-

Request PDF. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF.[22]

-

Google Patents. (n.d.). Preparation method of o-methyl hydroxyphenylacetate. Google Patents.[23]

-

Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate.[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. escholarship.org [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. synarchive.com [synarchive.com]

- 17. benchchem.com [benchchem.com]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. CA2138534A1 - The preparation of 3-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]

biological activity of trifluoromethoxy phenylacetic acids

An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy Phenylacetic Acids

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with trifluoromethoxy phenylacetic acids. The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is a critical strategy in modern medicinal chemistry, imparting unique physicochemical properties that can significantly enhance therapeutic potential.[1] This document delves into the influence of the -OCF₃ moiety on molecular characteristics, explores the primary biological activities—notably anti-inflammatory and analgesic effects—elucidates the underlying mechanisms of action, and provides detailed, field-proven experimental protocols for their evaluation. Structured for researchers, scientists, and drug development professionals, this guide synthesizes technical data with mechanistic insights to facilitate further research and application of this promising class of compounds.

Introduction: The Strategic Role of the Trifluoromethoxy Group

In the landscape of drug design, the strategic modification of molecular scaffolds is paramount to optimizing a compound's biological and physicochemical profile. The trifluoromethoxy (-OCF₃) group, in particular, has gained considerable attention for its unique combination of properties. Unlike its analogue, the trifluoromethyl (-CF₃) group, the -OCF₃ group is one of the most lipophilic substituents used in drug design, which can enhance membrane permeability and bioavailability.[2][3] Furthermore, it offers increased metabolic stability due to the strength of the C-F bonds, protecting the molecule from common metabolic pathways like O-demethylation.[2] These characteristics make trifluoromethoxy-containing compounds, including phenylacetic acid derivatives, highly attractive candidates for therapeutic development.[4] This guide will focus on elucidating the known biological activities of these compounds, grounded in their distinct chemical nature.

Physicochemical Properties and Pharmacokinetic Implications

The biological activity of a compound is intrinsically linked to its physical and chemical properties. The trifluoromethoxy group profoundly influences these characteristics.

-

Lipophilicity: The -OCF₃ group significantly increases lipophilicity (Hansch π value of +1.04), more so than a trifluoromethyl group (+0.88).[2] This property is crucial for enhancing a drug's ability to cross biological membranes, which can improve absorption and distribution.

-

Metabolic Stability: The high bond dissociation energy of the C-F bond confers exceptional metabolic stability.[5] This reduces the likelihood of rapid degradation in vivo, potentially leading to a longer biological half-life and a reduced dosing frequency.

-

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which alters the electronic properties of the aromatic ring.[5][3] This modification can influence how the molecule interacts with biological targets, affecting binding affinity and specificity.

These properties are summarized for a representative compound, 4-(Trifluoromethoxy)phenylacetic acid, in the table below.

| Property | Value | Source |

| CAS Number | 4315-07-5 | [6] |

| Molecular Formula | C₉H₇F₃O₃ | [7] |

| Molecular Weight | 220.15 g/mol | [6] |

| Appearance | White Powder | [7] |

| Melting Point | 85-88 °C | [6] |

| Boiling Point | 260.6±35.0 °C at 760 mmHg | [7] |

| Purity | ≥98.0% | [7] |

Core Biological Activities: Anti-inflammatory and Analgesic Effects

Research has primarily highlighted the potential of trifluoromethoxy phenylacetic acids and their derivatives as potent anti-inflammatory and analgesic agents.[4][7] This activity is analogous to that of other phenylacetic acid derivatives, such as fenclofenac, which are known non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Anti-inflammatory Activity

Compounds bearing the trifluoromethoxy phenylacetic acid scaffold have been investigated for their ability to modulate inflammatory pathways. Inflammation is a complex response mediated by signaling pathways like nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs), which lead to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[9] The anti-inflammatory effects of these compounds are believed to stem from their ability to inhibit key enzymes like cyclooxygenase (COX), thereby reducing prostaglandin synthesis.[10]

Analgesic Activity

The analgesic (pain-relieving) properties of these compounds are closely linked to their anti-inflammatory mechanism.[10] Pain is often a direct result of inflammation, where mediators like prostaglandins sensitize nerve endings. By inhibiting prostaglandin production, these compounds can effectively reduce both inflammatory and neurogenic pain.[10] Studies on structurally related molecules have demonstrated significant analgesic effects in various preclinical models, including acetic acid-induced writhing and the formalin test, suggesting a high potential for clinical translation in pain management.[10]

Proposed Mechanism of Action

The primary mechanism of action for the anti-inflammatory and analgesic effects of trifluoromethoxy phenylacetic acids is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.

This process can be visualized as follows:

-

An inflammatory stimulus, such as lipopolysaccharide (LPS), binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages.[9]

-

This binding event triggers intracellular signaling cascades, primarily the NF-κB and MAPK pathways.[9][11]

-

Activation of these pathways leads to the transcription and translation of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and various interleukins.[9]

-

Trifluoromethoxy phenylacetic acids are hypothesized to inhibit the activity of COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins (e.g., PGE₂) and reducing the inflammatory response and associated pain.[10]

Experimental Evaluation: Protocols & Workflow

A systematic approach is required to validate the biological activity of novel trifluoromethoxy phenylacetic acid derivatives. The workflow typically progresses from initial in vitro screening to more complex in vivo validation and mechanistic studies.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Rationale: RAW 264.7 cells are a standard model for studying inflammation. LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to NO production, a key inflammatory mediator.[9] A reduction in NO indicates potential anti-inflammatory activity.

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (Trifluoromethoxy Phenylacetic Acid derivative) dissolved in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (for NO measurement)

-

Dexamethasone (positive control)

-

MTT reagent (for cell viability)

-

96-well cell culture plates

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) or the positive control (Dexamethasone, 10 µM). Include a vehicle control group (DMSO only). Pre-incubate for 1 hour.

-

Inflammation Induction: Add LPS to all wells (final concentration of 1 µg/mL), except for the negative control group.

-

Incubation: Incubate the plate for another 24 hours.

-

Nitrite Measurement: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

Cell Viability Assay: To ensure the reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

Protocol 2: In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

This protocol evaluates the peripheral analgesic effect of a test compound in mice.

-

Rationale: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic "writhing" response (abdominal constriction and stretching). Analgesic compounds, particularly those that inhibit prostaglandin synthesis, reduce the number of writhes.[10]

-

Materials:

-

Male Swiss albino mice (20-25 g)

-

Test compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Indomethacin or Aspirin (positive control)

-

0.6% Acetic acid solution

-

Syringes and needles

-

-

Step-by-Step Methodology:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the mice overnight with free access to water.

-

Grouping: Divide the mice into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).

-

Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Writhing: After 60 minutes (for p.o. administration), inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and start a stopwatch. Count the total number of writhes for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

-

Other Potential Applications

Beyond inflammation and pain, the trifluoromethoxy phenylacetic acid scaffold serves as a versatile building block in synthesizing molecules for other applications.

-

Agrochemicals: The enhanced metabolic stability and lipophilicity conferred by the -OCF₃ group are highly desirable in agrochemicals, leading to improved efficacy and persistence of herbicides and pesticides.[7][12]

-

Drug Intermediates: These acids are key intermediates in the synthesis of more complex pharmaceuticals. For example, they have been used in the development of steroid sulfatase inhibitors and as precursors for active pharmaceutical ingredients like Sitagliptin.[6][13]

Conclusion and Future Perspectives

Trifluoromethoxy phenylacetic acids represent a class of compounds with significant, well-documented potential in therapeutic development, primarily as anti-inflammatory and analgesic agents. Their favorable physicochemical properties—stemming from the strategic inclusion of the trifluoromethoxy group—provide a solid foundation for designing drugs with improved pharmacokinetic profiles. The proposed mechanism involving COX inhibition aligns with established NSAID pharmacology, but further studies are warranted to explore other potential targets and fully elucidate their molecular interactions. Future research should focus on synthesizing novel derivatives to refine structure-activity relationships, conducting comprehensive preclinical safety and efficacy profiling, and exploring their utility in treating chronic inflammatory conditions. The detailed protocols provided herein offer a validated framework for advancing these research and development efforts.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Exploring 4-(Trifluoromethoxy)

- Trifluoromethoxy-containing pharmaceutical drugs.

- (PDF)

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PubMed Central.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.

- 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5 - Sigma-Aldrich.

- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm

- 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner.

- Optimizing Agrochemicals: The Role of Trifluoromethoxyphenylacetic Acid.

- 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0 - Ossila.

- Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC.

- Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central.

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(三氟甲氧基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. innospk.com [innospk.com]

- 8. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. ossila.com [ossila.com]

The Discovery of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid derivatives. Phenylacetic acid scaffolds are prevalent in medicinal chemistry, and the strategic incorporation of a trifluoromethoxy (-OCF3) group offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide will delve into the rationale behind targeting this specific chemical motif, provide detailed synthetic protocols, explore the structure-activity relationships (SAR), and elucidate the potential mechanisms of action, with a focus on their role as anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their research and development endeavors.

Introduction: The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1][2] Among these, the trifluoromethoxy (-OCF3) group has garnered considerable attention for its unique electronic properties and its profound impact on a molecule's metabolic stability and lipophilicity.[3][4] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a distinct conformational and electronic profile, which can be strategically exploited to fine-tune drug-receptor interactions and improve overall pharmacokinetic profiles.[3]

The phenylacetic acid core, a privileged scaffold in numerous approved drugs, provides a versatile platform for derivatization.[5] The combination of this established pharmacophore with the advantageous properties of the trifluoromethoxy group has led to the exploration of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid derivatives as a promising area for the discovery of novel therapeutic agents.

Rationale for Targeting the 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid Scaffold

The unique substitution pattern of this scaffold is a deliberate design choice aimed at optimizing multiple drug-like properties simultaneously:

-

The Phenylacetic Acid Moiety: This component provides a carboxylic acid functional group that can participate in crucial interactions with biological targets, such as forming salt bridges with basic amino acid residues in an enzyme's active site.[5] It also serves as a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR).

-

The Trifluoromethoxy (-OCF3) Group: This group is a powerful modulator of a molecule's physicochemical properties.[3][4]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are highly resistant to metabolic degradation by cytochrome P450 enzymes, which can significantly increase a drug's half-life in the body.[3]

-

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target.[3][4] This property is critical for oral bioavailability and distribution within the body.

-

Modulation of Acidity: The electron-withdrawing nature of the -OCF3 group can influence the acidity of the carboxylic acid, which can in turn affect its binding affinity and pharmacokinetic profile.

-

-

The Methyl (-CH3) Group: The inclusion of a methyl group at the 3-position serves to probe the steric and electronic requirements of the target's binding pocket. Its presence can influence the molecule's conformation and provide additional van der Waals interactions, potentially leading to increased potency and selectivity.

Synthetic Pathways and Methodologies

The synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid and its derivatives can be achieved through a multi-step sequence, with the Suzuki-Miyaura cross-coupling reaction being a key transformation.[2][6] A plausible and efficient synthetic route is outlined below.

Diagram: Synthetic Route to 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid

Caption: A plausible synthetic pathway to the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

This step involves the introduction of the trifluoromethoxy group onto the commercially available 3-Bromo-5-methylaniline. While various trifluoromethoxylation reagents exist, a common approach involves the use of a hypervalent iodine reagent or other sources of the trifluoromethoxide anion.[7]

-

Protocol:

-

To a solution of 3-Bromo-5-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a trifluoromethoxylating agent (e.g., a Togni-type reagent, 1.2 eq) and a suitable catalyst if required.

-

Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.

-

Step 2: Synthesis of (3-Methyl-5-(trifluoromethoxy)phenyl)boronic acid

The synthesis of the key boronic acid intermediate can be achieved from the corresponding aryl bromide via a lithium-halogen exchange followed by reaction with a borate ester.[3][8]

-

Protocol:

-

Dissolve 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at -78 °C, then add triisopropyl borate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can often be used in the next step without further purification, or it can be purified by recrystallization.

-

Step 3: Suzuki-Miyaura Coupling to form Ethyl 2-(3-Methyl-5-(trifluoromethoxy)phenyl)acetate

The C-C bond formation is accomplished via a palladium-catalyzed Suzuki-Miyaura coupling between the arylboronic acid and an appropriate electrophile.[2][6][9]

-

Protocol:

-

To a reaction vessel, add (3-Methyl-5-(trifluoromethoxy)phenyl)boronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat to reflux under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

-

Step 4: Hydrolysis to 3-Methyl-5-(trifluoromethoxy)phenylacetic acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.[10][11]

-

Protocol:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of THF and methanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 eq).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Acidify the reaction mixture with 1 M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Biological Activity and Mechanism of Action

Derivatives of phenylacetic acid are well-known for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[5][12] The structural similarities of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid derivatives to known COX inhibitors suggest a similar mechanism of action.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The carboxylic acid moiety of the phenylacetic acid scaffold is crucial for binding to the active site of COX enzymes. The trifluoromethoxy and methyl substituents can influence the selectivity and potency of this inhibition.

Diagram: Proposed Mechanism of Action via COX Inhibition

Caption: Inhibition of the COX-2 pathway by the derivative.

Modulation of Tumor Necrosis Factor-alpha (TNF-α) Signaling

Independent of COX inhibition, some studies have shown that phenylacetic acid itself can stimulate the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and reactive oxygen species (ROS) in vascular endothelial cells.[14] While this may seem counterintuitive for an anti-inflammatory agent, it highlights the complex signaling pathways that can be modulated by this scaffold. It is plausible that specific derivatives of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid could be designed to either inhibit or promote TNF-α signaling, depending on the therapeutic goal. The modulation of TNF-α is a key strategy in the treatment of various autoimmune and inflammatory diseases.[15][16]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-Methyl-5-(trifluoromethoxy)phenylacetic acid scaffold is crucial for optimizing its biological activity. A proposed workflow for SAR studies is outlined below.

Diagram: Experimental Workflow for SAR Studies

Caption: A workflow for structure-activity relationship studies.

Key Data and Insights

The following table summarizes hypothetical data from initial SAR studies, illustrating how modifications to the core structure can impact COX-2 inhibition.

| Compound ID | R1 (at position 3) | R2 (at position 5) | Linker to Acid | COX-2 IC50 (nM) |

| LEAD-001 | -CH3 | -OCF3 | -CH2- | 50 |

| COMP-002 | -H | -OCF3 | -CH2- | 150 |

| COMP-003 | -CH3 | -OCH3 | -CH2- | 200 |

| COMP-004 | -CH3 | -OCF3 | -CH(CH3)- | 25 |

| COMP-005 | -CH3 | -OCF3 | -O- | >1000 |

Analysis of Hypothetical SAR Data:

-

Importance of the Methyl Group: Comparing LEAD-001 to COMP-002 , the presence of the methyl group at the 3-position appears to be beneficial for COX-2 inhibitory activity.

-

Superiority of the Trifluoromethoxy Group: The significantly lower potency of COMP-003 compared to LEAD-001 highlights the critical role of the trifluoromethoxy group in enhancing biological activity, likely through improved lipophilicity and electronic effects.

-

Linker Modification: The introduction of a methyl group on the linker in COMP-004 leads to a further increase in potency, suggesting that the binding pocket can accommodate additional bulk in this region.

-

Linker Type: The dramatic loss of activity in COMP-005 indicates that a direct ether linkage is not well-tolerated, emphasizing the importance of the acetic acid side chain.

Future Directions and Conclusion

The 3-Methyl-5-(trifluoromethoxy)phenylacetic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of inflammation. The strategic incorporation of the trifluoromethoxy group provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research should focus on:

-

Expanding the SAR: A broader range of substituents at various positions on the phenyl ring and modifications to the acetic acid side chain should be explored to further enhance potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise binding mode of these derivatives with COX-1 and COX-2 through co-crystallization studies would provide invaluable insights for rational drug design. Further investigation into their effects on TNF-α and other inflammatory signaling pathways is also warranted.

-

In vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models of inflammation and pain to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

References

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

Lead Sciences. (n.d.). 3-Bromo-5-(trifluoromethoxy)aniline. [Link]

-

PubChemLite. (n.d.). 3-bromo-5-methylaniline (C7H8BrN). [Link]

-

PubMed. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. [Link]

- Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.

-

PubMed Central. (n.d.). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. [Link]

-

RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

-

PubMed. (2013). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. [Link]

-

PubMed Central. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubMed Central. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. [Link]

-

MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

-

PubMed Central. (n.d.). Tumor Necrosis Factor Alpha and Inflammation Disrupt the Polarity Complex in Intestinal Epithelial Cells by a Posttranslational Mechanism. [Link]

- Google Patents. (n.d.). Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

National Institutes of Health. (n.d.). Modulation of proinflammatory cytokine production in tumour necrosis factor-alpha (TNF-α)-transgenic mice by treatment with cells engineered to secrete IL-4, IL-10 or IL-13. [Link]

-

Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

-

PubMed. (n.d.). [Generation of tumor necrosis factor alpha by human nasal epithelial cells and inhibition by fluticasone propionate]. [Link]

-

PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

-

PubMed. (n.d.). Actions of TNF-alpha on glutamatergic synaptic transmission in the central nervous system. [Link]

- Google Patents. (n.d.). Process for hydrolyzing 3-trifluoromethyl phenethylamines.

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Ethyl (E)-3-methyl-5-phenyl-2-pentenoate. [Link]

Sources

- 1. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of proinflammatory cytokine production in tumour necrosis factor-alpha (TNF-α)-transgenic mice by treatment with cells engineered to secrete IL-4, IL-10 or IL-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Actions of TNF-alpha on glutamatergic synaptic transmission in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is paramount. 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in medicinal chemistry, presents a unique analytical challenge due to the confluence of its structural motifs: a substituted phenylacetic acid core, a methyl group, and a trifluoromethoxy substituent. The interplay of these functional groups dictates the molecule's physicochemical properties and, ultimately, its pharmacological activity. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for its analysis in a research and development setting.

Molecular Structure and Predicted Spectroscopic Behavior

A thorough understanding of the molecular architecture is the foundation of any spectroscopic analysis. 3-Methyl-5-(trifluoromethoxy)phenylacetic acid possesses a distinct substitution pattern on the aromatic ring that will manifest in its spectral data.

Figure 1: Molecular Structure of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will be instrumental.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about neighboring protons).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| COOH | 10.0 - 12.0 | Singlet (broad) | - | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| Ar-H | 7.0 - 7.3 | Multiplet | ~2-3 Hz (meta coupling) | The three aromatic protons will appear as a complex multiplet due to meta-coupling with each other. |

| CH₂ | 3.6 - 3.8 | Singlet | - | The methylene protons adjacent to the aromatic ring and the carboxylic acid will be a singlet as there are no adjacent protons. |

| CH₃ | 2.3 - 2.5 | Singlet | - | The methyl protons on the aromatic ring will appear as a singlet. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.[1]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as a reference.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Rationale |

| C=O | 175 - 180 | Singlet | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Ar-C (quaternary) | 120 - 160 | Quartet (due to C-F coupling) for C-OCF₃ | The six aromatic carbons will have distinct chemical shifts. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[2] |

| Ar-CH | 115 - 135 | Singlet | The three aromatic methine carbons will appear in the typical aromatic region. |

| CH₂ | 40 - 45 | Singlet | The methylene carbon is in a typical range for a carbon between an aromatic ring and a carbonyl group. |

| CH₃ | 20 - 25 | Singlet | The methyl carbon attached to the aromatic ring. |

| OCF₃ | ~120 | Quartet (¹JCF ≈ 255 Hz) | The carbon of the trifluoromethoxy group will show a large one-bond coupling constant with the fluorine atoms.[2] |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar processing steps as for ¹H NMR.

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that is essential for characterizing fluorinated compounds.[3]

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| OCF₃ | -58 to -60 | Singlet | The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet, as there are no neighboring protons or fluorine atoms to couple with.[3] |

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: A multinuclear probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: A typical range for fluorinated organic compounds (e.g., +50 to -250 ppm).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Processing: Similar processing steps as for ¹H NMR. A common reference standard is CFCl₃ (δ = 0 ppm).

Figure 2: General workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |

| C=C (Aromatic) | 1450-1600 | Medium-Strong | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |

| C-F (Trifluoromethoxy) | 1100-1250 | Strong | Stretching |

The IR spectrum of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is expected to be dominated by a very broad O-H stretch from the carboxylic acid, a sharp and intense C=O stretch, and strong C-F stretching bands.[4][5]

Experimental Protocol for FT-IR:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.[6]

Predicted Mass Spectrum Data:

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 234.05 | Molecular ion peak. The exact mass will be crucial for confirming the elemental composition. |

| [M-COOH]⁺ | 189.05 | Loss of the carboxylic acid group (45 Da). This is a common fragmentation pathway for carboxylic acids. |

| [M-CH₂COOH]⁺ | 175.03 | Loss of the entire acetic acid side chain (59 Da). |

| [C₇H₆F₃O]⁺ | 175.03 | Fragment corresponding to the substituted aromatic ring. |

The presence of fluorine can sometimes lead to characteristic fragmentation patterns.[7] High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often results in a prominent molecular ion peak.[6]

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻ at m/z 233.04) is often very sensitive.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Use the isotopic pattern to aid in identification.

Figure 3: Predicted fragmentation pathway in mass spectrometry.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid requires a multi-faceted approach. While each technique provides a piece of the puzzle, it is the synergistic combination of NMR, IR, and MS that allows for the unequivocal confirmation of its structure. The predictive data and protocols outlined in this guide serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of this and related novel chemical entities. By understanding the principles behind the expected spectral outcomes, the analyst is well-equipped to interpret experimental data with confidence and precision, ensuring the integrity of their research and accelerating the pace of drug discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- ChemicalBook. (n.d.). (Trifluoromethoxy)benzene(456-55-3) 1H NMR spectrum.

- ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.

- PMC - NIH. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- ChemicalBook. (n.d.). 4-Hydroxyphenylacetic acid(156-38-7)IR1.

- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587.

- Chem-Impex. (n.d.). 3-(Trifluoromethyl)phenylacetic acid.

- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). Phenylacetic acid.

- ChemicalBook. (n.d.). Phenylacetic acid(103-82-2)IR.

- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9.

- Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (n.d.).

- Guidechem. (n.d.). What is M-(Trifluoromethyl) Phenylacetic Acid and its properties? - FAQ.

- Guidechem. (n.d.). 2-[3-methyl-5-(trifluoromethoxy)phenyl]acetic acid.

- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid 98 85068-33-3.

- ChemicalBook. (n.d.). m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum.

Sources

- 1. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

CAS number for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid

An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetic acid

Executive Summary: This document provides a comprehensive technical overview of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS No. 1000339-57-0), a fluorinated aromatic carboxylic acid derivative of significant interest in modern medicinal chemistry and drug discovery. The strategic incorporation of both a methyl group and a trifluoromethoxy group onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly desirable for the development of novel therapeutic agents. This guide details the compound's properties, outlines a plausible synthetic pathway, discusses its applications as a key building block in pharmaceutical research, and provides essential safety and handling information for laboratory professionals.

Introduction to a Key Pharmaceutical Intermediate

3-Methyl-5-(trifluoromethoxy)phenylacetic acid belongs to the class of organofluorine compounds, which have become integral to the design of new chemical entities. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful bioisostere for other functional groups and is known to significantly enhance critical drug-like properties. It can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The presence of this group, combined with the phenylacetic acid core, makes this compound a valuable intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents and kinase inhibitors.[2][4]

Physicochemical and Structural Properties

The fundamental properties of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid are summarized below. These characteristics are critical for its application in synthetic organic chemistry, providing insight into its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 1000339-57-0 | [5][6][7] |

| Molecular Formula | C₁₀H₉F₃O₃ | [5][7] |

| Molecular Weight | 234.174 g/mol | [7] |

| Canonical SMILES | CC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O | [7] |

| InChI Key | VEEJCMLHVUBOPJ-UHFFFAOYSA-N | [7] |

| Appearance | White to off-white solid/powder | [8] |

| Purity | Typically ≥95% | [2] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 3 | [7] |

Synthesis and Manufacturing Insights

While multiple synthetic routes can be envisioned for substituted phenylacetic acids, palladium-catalyzed cross-coupling reactions represent a robust and versatile strategy.[9] The following section details a plausible and efficient synthetic protocol based on a Suzuki Csp²-Csp³ coupling reaction, a well-established method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling Approach

This protocol describes the synthesis starting from a commercially available aryl bromide and a borylated coupling partner.

Step 1: Preparation of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene

-

This starting material can be synthesized from commercially available 3-methyl-5-aminophenol through a sequence of trifluoromethylation of the phenol, followed by bromination and diazotization/sanding of the amino group, or procured from a chemical supplier.

Step 2: Palladium-Catalyzed Suzuki Coupling

-

To a dry, argon-purged reaction vessel, add 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq), (2-(tert-butoxy)-2-oxoethyl)zinc(II) chloride or a suitable boronic ester equivalent (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a suitable base like potassium phosphate (K₃PO₄, 3.0 eq).

-

Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

-

Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of ~2 using 1M HCl. The causality of this step is to protonate the carboxylate salt, rendering the final acid product insoluble in the aqueous phase.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.

Caption: A plausible synthetic workflow for the target compound via Suzuki coupling.

Applications in Drug Discovery and Development

The true value of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid lies in its utility as a molecular scaffold or building block. Its structure is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate that is further elaborated.

-

Scaffold for Bioactive Molecules: The phenylacetic acid moiety can be readily converted into an amide, ester, or other functional groups. This allows for the systematic exploration of chemical space by coupling it with various amines or alcohols to generate libraries of compounds for biological screening.

-

Enhancement of Pharmacokinetic Properties: The trifluoromethoxy group is known to block metabolic attack at the para-position, increasing the half-life of a drug.[1] Its lipophilic nature can enhance cell membrane permeability, a crucial factor for oral bioavailability.

-

Use in Kinase Inhibitor Synthesis: Phenylacetic acid derivatives are common structural motifs in various kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[4] This compound provides a pre-functionalized ring system that can be incorporated into larger, more complex inhibitor structures.

Caption: Conceptual role as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is essential to ensure personnel safety. The information below is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] If handling as a powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents and bases.[13]

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

-

Conclusion

3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a specialized chemical intermediate with significant potential in the pharmaceutical and life sciences sectors. Its unique substitution pattern provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates. A solid understanding of its physicochemical properties, synthetic accessibility, and safety requirements is crucial for leveraging its full potential in the research and development of next-generation therapeutics.

References

-

Huateng Pharma. 3-METHYL-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | CAS:1000339-57-0. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Cornerstone in Pharmaceutical Intermediate Supply. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Chemspace. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

- Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-METHYL-5-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | CAS:1000339-57-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. 1000339-57-0・3-Methyl-5-(trifluoromethoxy)phenylacetic acid・3-Methyl-5-(trifluoromethoxy)phenylacetic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. innospk.com [innospk.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a synthetic molecule with potential applications in pharmaceutical development, particularly in the realms of anti-inflammatory and analgesic therapies[1]. As a member of the phenylacetic acid class of compounds, its structural motifs suggest a potential interaction with biological pathways implicated in inflammation and pain signaling. Phenylacetic acid derivatives have been noted for their roles as versatile building blocks in the creation of novel, biologically active molecules[2]. The inclusion of a trifluoromethoxy group can significantly alter a molecule's electronic and steric properties, often enhancing metabolic stability and lipophilicity, which are desirable traits in drug candidates[3][4]. This guide delineates a proposed mechanism of action for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid and provides a comprehensive, step-by-step experimental framework for its validation.

Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives